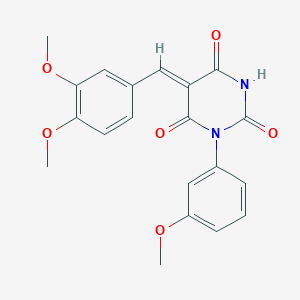![molecular formula C22H24FN3O2 B5916443 N-{4-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide](/img/structure/B5916443.png)
N-{4-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide, also known as ABT-888, is a potent inhibitor of poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in repairing DNA damage. ABT-888 has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment.
Wirkmechanismus
N-{4-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide works by inhibiting the activity of PARP, which is involved in repairing single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage in cancer cells, resulting in cell death. This compound specifically targets cancer cells with defective DNA repair pathways, such as those with BRCA mutations.
Biochemical and Physiological Effects:
This compound has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has also been shown to enhance the anti-tumor activity of chemotherapy and radiation therapy in preclinical studies. This compound has been investigated for its potential use in the treatment of various cancers, including breast, ovarian, and lung cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide has several advantages for use in lab experiments. It is readily available and easy to use, with a well-established synthesis method. This compound has been extensively studied in preclinical and clinical trials, providing a wealth of data on its mechanism of action and potential therapeutic applications. However, one limitation of this compound is its relatively low solubility in water, which may impact its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-{4-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide. One area of focus is the development of new formulations or delivery methods to improve its solubility and bioavailability. Another area of interest is the investigation of this compound in combination with other targeted therapies, such as immune checkpoint inhibitors or kinase inhibitors. Additionally, further studies are needed to better understand the mechanisms of resistance to this compound and to identify biomarkers that can predict response to treatment.
Synthesemethoden
N-{4-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide is synthesized through a multi-step process involving the condensation of 2-fluorobenzoyl chloride with ethylenediamine, followed by the reaction with 4-nitrophenylhydrazine to form the intermediate compound. The intermediate is then reduced with sodium borohydride to obtain the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-{4-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in cancer treatment. It has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting the repair of DNA damage in cancer cells. This compound has also been investigated for its potential use in combination with other targeted therapies in cancer treatment.
Eigenschaften
IUPAC Name |
N-[(Z)-1-[4-(cyclohexanecarbonylamino)phenyl]ethylideneamino]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2/c1-15(25-26-22(28)19-9-5-6-10-20(19)23)16-11-13-18(14-12-16)24-21(27)17-7-3-2-4-8-17/h5-6,9-14,17H,2-4,7-8H2,1H3,(H,24,27)(H,26,28)/b25-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMJNKCPOXLYMM-MYYYXRDXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1F)C2=CC=C(C=C2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=CC=C1F)/C2=CC=C(C=C2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-N'-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B5916370.png)
![1-(2,4-dichlorophenyl)-5-[4-(diethylamino)-2-hydroxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5916387.png)
![4-(4-chlorophenyl)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1-piperazinamine](/img/structure/B5916388.png)

![1-(3-methoxyphenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5916392.png)

![N-(2-(2-furyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-3-methylbenzamide](/img/structure/B5916417.png)
![3-chloro-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5916418.png)
![4-(4-chlorobenzyl)-N-[1-(4-nitrophenyl)ethylidene]-1-piperazinamine](/img/structure/B5916427.png)
![N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide](/img/structure/B5916436.png)
![4-(4-chlorobenzyl)-N-[1-(3-nitrophenyl)ethylidene]-1-piperazinamine](/img/structure/B5916440.png)
![N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide](/img/structure/B5916459.png)